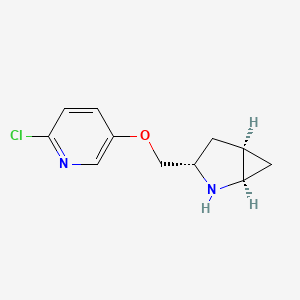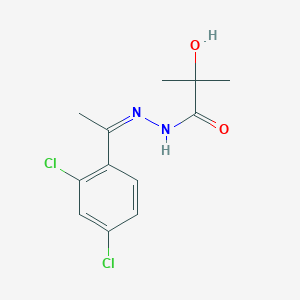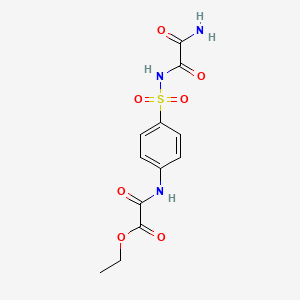
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate is a lipid hydroperoxide derived from linoleic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids and plays a crucial role in biological systems, particularly in oxidative stress and inflammation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate can be achieved through several methods. One common approach involves the oxidation of linoleic acid using singlet oxygen or other oxidizing agents. The reaction typically requires controlled conditions to ensure the formation of the desired hydroperoxide without over-oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as lipoxygenases, is also explored for more environmentally friendly production methods .
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products, such as aldehydes and ketones.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include (9Z,11Z)-13-hydroxy-9,11-octadecadienoate, aldehydes, and ketones. These products are significant in various biochemical pathways and industrial applications .
Applications De Recherche Scientifique
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and leading to inflammation and cell damage. The compound targets lipid membranes, proteins, and DNA, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,11E,13S,15Z)-13-Hydroperoxyoctadeca-9,11,15-trienoic acid: Another lipid hydroperoxide with similar oxidative properties.
(9Z,11E)-13-Hydroperoxy-9,11-octadecadienoate: An isomer with different geometric configuration, affecting its reactivity and biological activity.
Uniqueness
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate is unique due to its specific geometric configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it a valuable compound for studying lipid oxidation and its biological implications .
Propriétés
Numéro CAS |
14606-80-5 |
|---|---|
Formule moléculaire |
C19H34O4 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
methyl (9Z,11Z)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13- |
Clé InChI |
WWBBEXJQOOTEIL-SBHPKLHRSA-N |
SMILES isomérique |
CCCCCC(/C=C\C=C/CCCCCCCC(=O)OC)OO |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















